5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is particularly notable for its potential use in drug development and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves multiple steps, including the formation of the indolinone and thioxothiazolidinone moieties. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in catalysis and material science for the development of new materials and processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- (Z)-2-((5-Bromo-2-oxo-1-propylindolin-3-ylidene)methyl)-3-phenethylquinazolin-4(3H)-one
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as drug development and catalysis, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
617698-09-6 |
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Molecular Formula |
C18H19BrN2O2S2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-4-7-20-13-6-5-11(19)8-12(13)14(16(20)22)15-17(23)21(9-10(2)3)18(24)25-15/h5-6,8,10H,4,7,9H2,1-3H3/b15-14- |
InChI Key |
ZCQDXMVFLDSNRT-PFONDFGASA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |
Origin of Product |
United States |
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